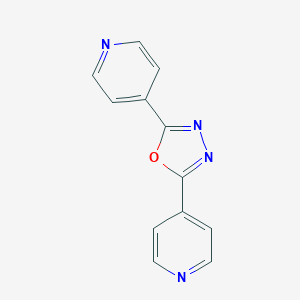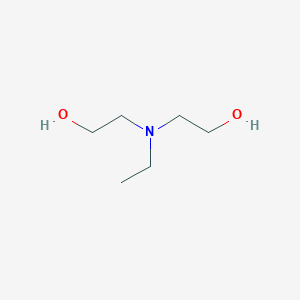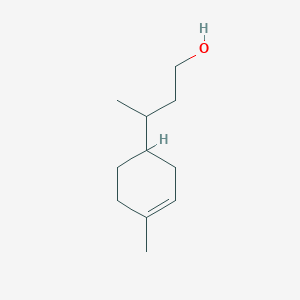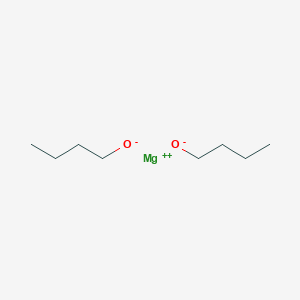
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate is a fluorinated ester derivative of terephthalic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. It is used in various industrial applications, particularly in the production of high-performance materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester typically involves the esterification of terephthalic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.
Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.
Transesterification: Various ester derivatives depending on the alcohol used.
Reduction: Corresponding alcohols.
科学的研究の応用
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate has several scientific research applications, including:
Material Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Surface Modification: Employed in surface functionalization to impart hydrophobic properties to materials.
Biomedical Research: Investigated for its potential use in drug delivery systems and medical devices due to its biocompatibility and stability.
Environmental Science: Studied for its role in the development of environmentally friendly materials and coatings.
作用機序
The mechanism of action of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is primarily related to its chemical structure. The presence of fluorinated alkyl chains imparts hydrophobicity and chemical resistance, making it suitable for various applications. The ester bonds allow for potential hydrolysis and transesterification reactions, enabling the compound to be modified for specific uses.
類似化合物との比較
Similar Compounds
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
- Polyethylene terephthalate (PET)
- Polybutylene terephthalate (PBT)
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
Uniqueness
This compound is unique due to its highly fluorinated alkyl chains, which provide exceptional hydrophobicity and chemical resistance compared to other terephthalate derivatives. This makes it particularly valuable in applications requiring high-performance materials with specific surface properties.
特性
CAS番号 |
18770-70-2 |
|---|---|
分子式 |
C22H10F24O4 |
分子量 |
794.3 g/mol |
IUPAC名 |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H10F24O4/c23-11(24)15(31,32)19(39,40)21(43,44)17(35,36)13(27,28)5-49-9(47)7-1-2-8(4-3-7)10(48)50-6-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)12(25)26/h1-4,11-12H,5-6H2 |
InChIキー |
VHFSXFUPUAKWBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
同義語 |
Terephthalic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)









